Ethyl 2-morpholin-4-ylpropanoate

Übersicht

Beschreibung

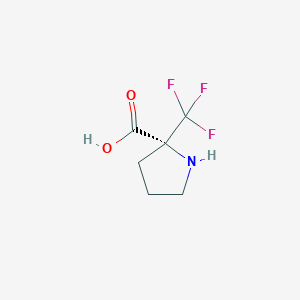

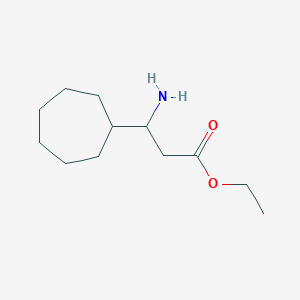

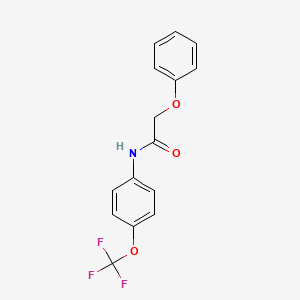

Ethyl 2-morpholin-4-ylpropanoate (EMPP) is an organic compound and an ester of morpholine and propanoic acid. It is a colorless liquid with a sweet and pungent odor, and is mainly used as a flavoring and fragrance agent. It has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Wissenschaftliche Forschungsanwendungen

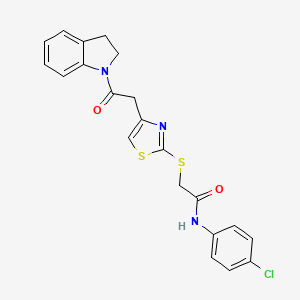

Migraine Treatment Research Ethyl 2-morpholin-4-ylpropanoate has been investigated for its potential in treating migraines. Specifically, a derivative of this compound, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2), was synthesized and found to significantly reduce the total number of cortical spreading depressions in a rat model of migraine, indicating its potential as an orally bioavailable KCNQ2 potassium channel opener (Wu et al., 2003).

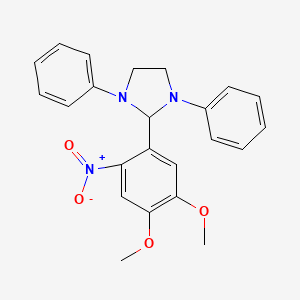

Synthesis of Aurora 2 Kinase Inhibitors The compound has been utilized in novel synthesis methods. For example, a one-pot, three-component Wittig–SNAr approach was developed to create derivatives of this compound, which are used as intermediates in the synthesis of aurora 2 kinase inhibitors. This method is notable for its high stereoselectivity and moderate to high yield, using water as a solvent under metal-free conditions (Xu et al., 2015).

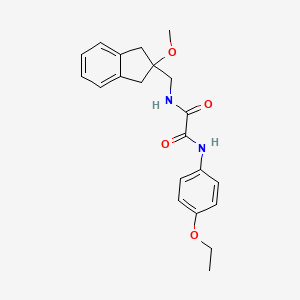

Photodynamic Therapy for Cancer Derivatives of this compound have been synthesized and tested for their potential in photodynamic therapy against cancer. Specifically, phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups showed encouraging results in in vitro models using cancer cell lines, with notable cytotoxic activity in nonirradiated cells (Kucińska et al., 2015).

Heavy Metal Ion Sequestration this compound has been incorporated into functionalized aliphatic polycarbonate-based hydrogels, demonstrating the ability to withdraw and retain lead ions from aqueous solutions. This research suggests its potential application in environmental remediation for heavy metal ion sequestration (Kawalec et al., 2013).

Antifungal Agent Development Derivatives of this compound have been identified as promising antifungal agents. In particular, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed fungicidal activity against Candida species and broad antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-morpholin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHDUJKDRGLQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)

![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)

![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)

![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)

![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)